molecular formula C12H9NO5 B1438838 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid CAS No. 1105191-69-2

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid

Cat. No.: B1438838
CAS No.: 1105191-69-2
M. Wt: 247.2 g/mol
InChI Key: YWQOEAPNUCHBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3-benzodioxole (piperonyl) core fused to an isoxazole ring through an acetic acid linker . The 1,3-benzodioxole nucleus is a privileged scaffold in pharmacology, known for its diverse biological activities and presence in naturally occurring compounds . Recent scientific investigations highlight the potential of benzodioxol-containing derivatives as promising candidates for the development of synthetic antidiabetic agents. Specifically, related compounds have demonstrated potent in vitro inhibition of the alpha-amylase enzyme, a key target for managing blood sugar levels, with IC50 values in the sub-micromolar range . Furthermore, structural hybrids incorporating the isoxazole motif are extensively investigated for their anticancer properties. Isoxazole derivatives are known to act through multiple mechanisms, including aromatase inhibition, apoptosis induction, and protein kinase inhibition, while often exhibiting favorable bioavailability and low cytotoxicity profiles . The acetic acid functional group provides a versatile handle for further chemical modification, allowing researchers to synthesize more complex amide derivatives or conjugates for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-12(15)5-8-4-10(18-13-8)7-1-2-9-11(3-7)17-6-16-9/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOEAPNUCHBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Isoxazole Synthesis Relevant to the Target Compound

Isoxazole derivatives, including [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid, are commonly synthesized through cyclization reactions involving precursors such as oximes, α-keto esters, and acetylenic compounds. Several methodologies have been reported for the preparation of substituted isoxazoles, which can be adapted or serve as a basis for synthesizing the target compound.

  • Cycloisomerization of Acetylenic Oximes Using AuCl3 Catalyst
    Under mild conditions, gold(III) chloride catalyzes the cycloisomerization of acetylenic oximes to yield 3-, 5-, or 3,5-disubstituted isoxazoles with good yields. This method allows selective substitution patterns on the isoxazole ring, which is critical for preparing specifically substituted derivatives like the benzodioxolyl isoxazole.

  • [3+2] Cycloaddition of Aldehydes and N-Hydroximidoyl Chlorides
    The [3+2] cycloaddition reaction between aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine produces trisubstituted isoxazoles. This metal-free procedure is regioselective and yields high-purity products, making it suitable for synthesizing complex isoxazole derivatives.

  • Synthesis via Hydroxylamine and α-Keto Esters
    The simplest approach to isoxazole synthesis involves cyclization of hydroxylamine with α-keto esters, producing 5-substituted 3-isoxazolols. This method can be adapted to generate 5-substituted isoxazoles with acetic acid side chains after further functional group transformations.

Example Preparation Procedure (Adapted from Related Isoxazole Syntheses)

Step Reagents/Conditions Description Yield/Notes
1. Preparation of α-Keto Ester Intermediate Benzodioxolyl-substituted acetophenone derivative + diethyl oxalate + base (e.g., sodium ethoxide) Formation of ethyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate Moderate to high yield
2. Cyclization with Hydroxylamine Hydrochloride Hydroxylamine hydrochloride, base (e.g., pyridine or triethylamine), solvent (ethanol or methanol) Formation of ethyl 3-(1,3-benzodioxol-5-yl)isoxazole-5-carboxylate High yield, monitored by TLC
3. Hydrolysis of Ester to Acid LiOH in aqueous THF or methanol, room temperature to reflux Conversion of ester to this compound High yield, purified by recrystallization

This sequence is analogous to the synthesis of indole-isoxazole derivatives reported in recent literature, where ester intermediates are hydrolyzed to the corresponding acids.

Analytical and Purification Techniques

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction completion and purity.
  • Purification: Flash chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is employed to isolate pure compounds.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and substitution pattern.
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight.
    • Elemental analysis ensures purity and correct stoichiometry.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Cycloisomerization of Acetylenic Oximes (AuCl3 catalyzed) Acetylenic oximes, AuCl3 catalyst Cycloisomerization Mild conditions, selective substitution Requires gold catalyst, cost
[3+2] Cycloaddition of Aldehydes and N-Hydroximidoyl Chlorides Aldehydes, N-hydroximidoyl chlorides, triethylamine Cycloaddition Metal-free, regioselective, high yield Requires preparation of chlorides
Hydroxylamine and α-Keto Ester Cyclization Hydroxylamine hydrochloride, α-keto esters Cyclization Simple, straightforward, high yield Limited to certain substitution patterns
Ester Hydrolysis to Acid LiOH or other bases Hydrolysis Efficient conversion to acid Requires careful pH control

Research Findings and Considerations

  • The synthetic routes for isoxazole derivatives bearing benzodioxolyl groups are well-established in literature, often involving multi-step syntheses starting from substituted benzaldehydes or acetophenones.
  • The choice of method depends on the desired substitution pattern, availability of starting materials, and scalability.
  • Hydrolysis of ester intermediates to the free acid is a crucial final step to obtain this compound in pure form.
  • Analytical data, including NMR and HRMS, are essential to confirm the structure and purity before biological or further synthetic applications.
  • Recent studies on related isoxazole derivatives highlight the importance of regioselectivity and mild reaction conditions to preserve sensitive functional groups such as the benzodioxole moiety.

This comprehensive overview consolidates current knowledge on the preparation methods of this compound based on diverse, authoritative sources, providing a foundation for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted isoxazole derivatives.

Scientific Research Applications

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive isoxazole moiety.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid (Target) C₁₂H₉NO₅ 263.21* 1,3-Benzodioxole (C₆H₅O₂), acetic acid (CH₂COOH) Not explicitly listed Inferred from analogs
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid C₁₀H₉NO₃ 191.19 Methyl-substituted benzoisoxazole, acetic acid 70154-01-7
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid C₁₁H₈ClNO₃ 237.64 4-Chlorophenyl, acetic acid 24146-84-7
({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid C₁₃H₁₃N₃O₅S 323.32 Benzodioxol-5-yloxy, triazole, sulfanyl-acetic acid 897830-99-8
4-(1,3-Benzodioxol-5-yl)piperazin-1-ylacetic acid C₁₃H₁₄N₂O₅ 278.26 Benzodioxole, piperazine, oxo-acetic acid Not explicitly listed

*Molecular weight calculated based on formula C₁₂H₉NO₅.

Key Observations:

Substituent Diversity: The target compound and ({5-[(1,3-Benzodioxol-5-yloxy)methyl]-...}acetic acid) both incorporate the benzodioxole group but differ in core heterocycles (isoxazole vs. triazole). The triazole analog has a higher molecular weight due to the additional nitrogen and sulfur atoms . 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid replaces benzodioxole with a methyl-substituted benzoisoxazole, reducing polarity and molecular weight .

Functional Group Impact: The sulfanyl group in the triazole derivative () may influence redox properties or metal chelation.

Pharmacological and Biochemical Implications

  • Benzodioxole-Containing Compounds: The 1,3-benzodioxole group is associated with enhanced blood-brain barrier penetration, as seen in psychoactive compounds like safrole derivatives.
  • Isoxazole vs. Triazole Cores: Isoxazoles are known for their metabolic stability, while triazoles may offer improved hydrogen-bonding capacity for target engagement .
  • Acetic Acid Moieties : The carboxylic acid group facilitates salt formation (e.g., sodium salts) for improved aqueous solubility, critical for oral bioavailability .

Biological Activity

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 180.157 g/mol
  • Melting Point : 125-129 °C
  • Boiling Point : 340.6 °C at 760 mmHg
  • Density : 1.4 g/cm³

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anticancer Activity : Research indicates that the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. It has shown potential in inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits selective antibacterial activity against Gram-positive bacteria and antifungal properties against certain pathogens.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as α-amylase, which is crucial for carbohydrate digestion, indicating potential use in managing diabetes.

Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells (e.g., MCF-7, A549) ,
AntimicrobialSelective activity against Gram-positive bacteria (e.g., B. subtilis)
Enzyme InhibitionInhibits α-amylase with IC₅₀ values ranging from 2.57 to 15.26 µM

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC₅₀ value of approximately 10 µM. The mechanism was linked to the activation of apoptotic pathways involving caspases .
  • Antimicrobial Screening : In another investigation, the compound was tested against common bacterial strains such as Bacillus subtilis and Escherichia coli. It displayed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria .
  • Diabetes Management : The inhibitory effects on α-amylase suggest a potential role in managing postprandial blood glucose levels. Compounds similar to this compound have shown IC₅₀ values as low as 2.57 µM, indicating strong enzyme inhibition potential .

Q & A

Q. What are the recommended synthetic routes for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid, and how can reaction yields be optimized?

A common approach involves coupling benzodioxole derivatives with isoxazole-acetic acid precursors. For example, acetylation reactions using acetic anhydride in pyridine (6.0 equivalents) have achieved yields >90% for structurally related compounds . Optimization strategies include:

  • Stoichiometric control : Excess reagents (e.g., acetic anhydride) ensure complete acetylation.
  • Temperature modulation : Room-temperature reactions minimize side-product formation.
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can the structural conformation of this compound be confirmed experimentally?

X-ray crystallography remains the gold standard. Software suites like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used for small-molecule analysis . Key parameters to analyze:

  • Ring puckering coordinates : Defined using Cremer-Pople parameters to quantify non-planar distortions in the benzodioxole or isoxazole rings .
  • Hydrogen bonding : Intermolecular interactions (e.g., O–H···N) stabilize crystal packing.

Q. What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the acetic acid moiety) .
  • Mass spectrometry : Exact mass analysis (e.g., [M+H]+^+ at m/z 277.24) validates molecular composition .

Advanced Research Questions

Q. How do electronic effects of the benzodioxole moiety influence the compound’s reactivity in organocatalytic systems?

The electron-donating methylenedioxy group in benzodioxole enhances resonance stabilization, directing electrophilic substitution to the 5-position. Computational studies (DFT) can model charge distribution, while experimental data from UV-Vis solvatochromism (e.g., λmax_{max} shifts in polar solvents) reveal polarity-dependent reactivity .

Q. What mechanistic insights explain base-induced rearrangements of isoxazole derivatives like this compound?

Under basic conditions, isoxazol-5(2H)-ones undergo ring-opening to form intermediates like β-keto enolates, which can re-cyclize into imidazoles or thiazoles. For example, triethylamine-mediated rearrangements of 3-arylaminoisoxazolones yield imidazo-fused heterocycles via [1,3]-sigmatropic shifts . Key factors:

  • Substituent effects : Electron-withdrawing groups on the aryl ring accelerate rearrangement.
  • Solvent polarity : Protic solvents stabilize ionic intermediates .

Q. How can conformational analysis of the benzodioxole ring inform drug design applications?

The benzodioxole ring adopts non-planar conformations (e.g., envelope or twist-boat) quantified by puckering amplitudes (q) and phase angles (θ). For instance:

Conformationq (Å)θ (°)
Envelope0.42144
Twist-boat0.38216
These parameters influence binding affinity in enzyme pockets (e.g., CYP450 inhibition) .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Common issues include:

  • Twinned crystals : Use SHELXE for iterative phasing to resolve overlapping reflections .
  • Disorder in the acetic acid side chain : Apply restraints to bond lengths/angles during refinement .
  • Low-resolution data : High-intensity synchrotron sources improve signal-to-noise ratios .

Methodological Tables

Q. Table 1. Key Characterization Data

ParameterValue/ObservationReference
Molecular FormulaC13_{13}H11_{11}NO6_6
Exact Mass (Da)277.24
Melting Point61–64°C (similar analogs)
1^1H NMR (DMSO-d6_6)δ 6.85 (s, 2H, benzodioxole)

Q. Table 2. Comparative Reactivity of Isoxazole Derivatives

SubstituentRearrangement Rate (k, s1^{-1})Product
3-Arylamino1.2 × 103^{-3}Imidazoquinazoline
3-Alkyl3.8 × 104^{-4}β-Keto ester
Data adapted from kinetic studies under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.